De-epoxy rosamicin

描述

Contextualization within Macrolide Antibiotic Research

De-epoxy rosamicin is a member of the macrolide antibiotic family, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxysugars may be attached. Macrolides are of significant interest in medicine for their antibacterial properties. This compound, specifically known as antibiotic M-4365G2, is produced by the bacterium Micromonospora capillata MCRL 0940 and is a basic 16-membered macrolide. nih.gov Research into this compound and its derivatives is driven by the continuous need for new and effective antibiotics to combat resistant pathogens. The study of biosynthetic intermediates like this compound provides valuable insights into the natural production of these complex molecules, opening avenues for genetic engineering and the creation of novel antibiotic structures. nih.govresearchgate.net

Historical Perspectives in Chemical and Biological Investigations

The investigation of rosamicin and its biosynthetic pathway has a history rooted in the exploration of microbial secondary metabolites. The producing organism, Micromonospora rosaria, was formally described and the name revived in the 1980s. microbiologyresearch.org Early research focused on the isolation and characterization of the final product, rosamicin, and its antimicrobial activities. nih.gov Subsequent studies in the 1970s began to elucidate the biosynthetic origins of the macrolide ring, identifying precursor molecules. nih.gov More recent and detailed investigations have utilized modern molecular biology techniques to identify and characterize the specific genes and enzymes involved in the rosamicin biosynthetic pathway. nih.govasm.org These studies have been instrumental in identifying this compound as a key intermediate. nih.govasm.org

Significance as a Biosynthetic Intermediate and Structural Precursor

This compound, identified as 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), is the first desosaminyl rosamicin intermediate in the biosynthetic pathway of rosamicin produced by Micromonospora rosaria IFO13697. nih.govasm.org Its central role lies in its position as a substrate for subsequent enzymatic modifications that lead to the final active antibiotic. The biosynthesis of rosamicin from this intermediate involves a series of oxidation and epoxidation steps catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

Specifically, two key enzymes, RosC and RosD, are responsible for the late-stage modifications of this compound. nih.govasm.org The proposed main biosynthetic pathway involves the conversion of this compound (RS-E) to 20-deoxo-20-dihydrorosamicin (RS-B) by the epoxidase RosD. This is followed by a two-step oxidation of RS-B by RosC to produce rosamicin. nih.gov An alternative, minor pathway also exists where RosC first acts on this compound. nih.gov The study of these enzymatic transformations is crucial for understanding how structural diversity is generated in macrolide antibiotics and provides tools for chemoenzymatic synthesis of novel derivatives. nih.gov

Table 1: Key Intermediates in the Rosamicin Biosynthetic Pathway Originating from this compound

| Compound Name | Abbreviation | Key Structural Feature |

|---|---|---|

| 20-deoxo-20-dihydro-12,13-deepoxyrosamicin | RS-E | De-epoxy macrolide ring |

| 20-deoxo-20-dihydrorosamicin | RS-B | Epoxide at C-12/13 |

| 12,13-deepoxy-20-deoxorosamicin | RS-C | Hydroxyl at C-20 |

| 12,13-deepoxyrosamicin | RS-D | Formyl at C-20 |

| Rosamicin | Epoxide at C-12/13 and Formyl at C-20 |

Table 2: Key Enzymes in the Conversion of this compound

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| RosD | Epoxidase | 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E) | 20-deoxo-20-dihydrorosamicin (RS-B) |

| RosC | Multifunctional P450 | 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E) | 12,13-deepoxy-20-deoxorosamicin (RS-C) and 12,13-deepoxyrosamicin (RS-D) |

| RosC | Multifunctional P450 | 20-deoxo-20-dihydrorosamicin (RS-B) | Rosamicin |

Functional Analysis of RosC and RosD Analogs

The genes rosC and rosD encode two critical P450 enzymes involved in the late-stage biosynthesis of rosamicin nih.govasm.orgasm.orgnih.gov.

RosD: This P450 enzyme is identified as the epoxidase responsible for introducing the epoxide ring at the C-12/13 position of the macrolactone core nih.govasm.orgasm.orgnih.gov. It acts on a precursor molecule that possesses a double bond at C-12/13, converting it into the epoxidized form. Intermediates that have not yet undergone this epoxidation step can be considered "de-epoxy" forms.

RosC: RosC is a multifunctional P450 enzyme that catalyzes a series of oxidative modifications at the C-20 position of the macrolactone ring researchgate.netoup.comoup.comnih.gov. It is responsible for a three-step oxidation process, initially forming a hydroxymethyl group, followed by oxidation to a formyl group, and further oxidation to a carboxyl group, ultimately yielding 20-carboxyrosamicin researchgate.netoup.comoup.comnih.gov. While RosC is involved in the formation of rosamicin itself, its further oxidation activity can lead to less active derivatives.

The functional analysis of RosC and RosD has been primarily conducted through gene disruption, complementation studies in Micromonospora rosaria, and bioconversion experiments using Escherichia coli expressing these enzymes nih.govasm.orgasm.orgnih.gov. These studies have confirmed their specific roles in the rosamicin pathway.

Regiospecificity and Multifunctionality of P450 Enzymes (e.g., MycG, TylI)

The P450 enzymes involved in macrolide biosynthesis often exhibit remarkable regiospecificity and multifunctionality, enabling complex oxidative transformations.

RosC: As detailed above, RosC demonstrates multifunctionality by catalyzing multiple oxidation steps at a single site (C-20) of the macrolactone researchgate.netoup.comoup.comnih.gov. This contrasts with enzymes that perform a single type of oxidation or act on different positions.

MycG: In the biosynthesis of mycinamicin, another macrolide antibiotic produced by Micromonospora griseorubida, the P450 enzyme MycG is characterized as a multifunctional monooxygenase researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org. MycG catalyzes both hydroxylation at C-14 and epoxidation at C-12/13, sequentially, in the final steps of mycinamicin II biosynthesis researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org. Its activity can vary depending on the substrate, sometimes performing only one of these modifications or exhibiting different outcomes based on substrate structure and sugar moieties researchgate.netsdu.edu.cnresearchgate.net.

TylI: This P450 enzyme from Streptomyces fradiae, involved in tylosin (B1662201) biosynthesis, has also been shown to convert rosamicin into 20-carboxyrosamicin, exhibiting a similar carboxylation capability to RosC oup.comnih.gov. This highlights how P450s from different pathways can share functional similarities in modifying macrolide structures.

These examples underscore the diverse capabilities of P450 enzymes in performing complex, site-specific, and sometimes multiple oxidative modifications on macrolide scaffolds, contributing significantly to natural product diversity.

Glycosyltransferases and Sugar Moiety Attachment

The biosynthesis of rosamicin also involves the attachment of a desosamine (B1220255) sugar moiety to the macrolactone core nih.govasm.orgnih.gov. While specific details on the glycosyltransferase responsible for this step in rosamicin biosynthesis are less extensively detailed in the provided searches compared to the P450s, the gene rosB has been identified as encoding a putative glycosyltransferase nih.govasm.org. Glycosylation is a critical post-PKS modification that often influences the antibiotic's spectrum of activity and pharmacokinetic properties. The desosamine sugar is typically attached to the C-5 position of the macrolactone ring nih.gov.

Post-Polyketide Synthase Modifications

Post-PKS modifications are essential for transforming the PKS-generated macrolactone into the final, biologically active rosamicin molecule. These modifications include:

Epoxidation: Catalyzed by RosD, this step introduces an epoxide at the C-12/13 position of the macrolactone ring nih.govasm.orgasm.orgnih.gov.

Oxidation at C-20: Carried out by the multifunctional enzyme RosC, this involves a series of oxidations leading to the formation of a formyl group at C-20 researchgate.netoup.comoup.comnih.gov.

Glycosylation: The attachment of the desosamine sugar moiety, likely mediated by RosB, to the macrolactone core nih.govasm.org.

These modifications occur sequentially or in parallel branches, contributing to the structural complexity and biological efficacy of rosamicin.

Elucidation of Biosynthetic Route Branches

The understanding of the rosamicin biosynthetic pathway has been pieced together through genetic, biochemical, and bioconversion studies. It is proposed that Micromonospora rosaria utilizes two main pathway branches following the initial PKS synthesis of the macrolactone core nih.govasm.orgasm.orgnih.gov.

Proposed Pathways and Intermediate Compounds

The biosynthetic route begins with the PKS assembly of the macrolactone core, referred to as protorosanolide or tylactone (B1246279) nih.govasm.org. A key intermediate identified in the pathway is 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (also referred to as RS-E) nih.govasm.orgasm.orgnih.gov. This compound represents a "de-epoxy" state, as it lacks the C-12/13 epoxide that is characteristic of mature rosamicin.

The pathway proceeds as follows:

PKS Synthesis: The polyketide synthase (PKS) machinery synthesizes the macrolactone core.

Intermediate Formation: This core structure is modified into intermediates such as RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) nih.govasm.orgasm.orgnih.gov.

Epoxidation: RosD acts on intermediates with a C-12/13 double bond, introducing the epoxide to form an epoxidized intermediate nih.govasm.orgasm.orgnih.gov. This step is crucial for generating the C-12/13 epoxide.

C-20 Oxidation: Concurrently or subsequently, RosC modifies the C-20 position through a series of oxidations, leading to the formyl group found in rosamicin researchgate.netoup.comoup.comnih.gov.

Glycosylation: The desosamine sugar is attached to the macrolactone, likely by RosB, at a stage that may vary depending on the specific branch of the pathway nih.govasm.org.

The existence of multiple proposed branches suggests flexibility in the order of these post-PKS modifications, with glycosylation potentially occurring before or after certain oxidative steps.

Compound List

Rosamicin

this compound (referring to intermediates lacking the C-12/13 epoxide)

20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E)

20-carboxyrosamicin

Mycinamicin

Tylosin

Protorosanolide

Tylactone

RS-B (20-dihydrorosamicin)

RS-A (20-dihydrorosamicin)

Data Tables

Table 1: Key P450 Enzymes in Rosamicin Biosynthesis

| Enzyme | Source Organism | Primary Role(s) | Substrate(s) | Product(s) | Citations |

| RosC | Micromonospora rosaria | C-20 oxidation (hydroxylation, formylation, carboxylation) | Macrolactone intermediates (e.g., after epoxidation) | Hydroxymethyl, formyl, and carboxyl derivatives at C-20 | researchgate.netoup.comoup.comnih.gov |

| RosD | Micromonospora rosaria | Epoxidation | C-12/13 double bond in macrolactone intermediates (e.g., RS-E) | C-12/13 epoxide | nih.govasm.orgasm.orgnih.gov |

Table 2: Examples of Multifunctional P450s in Macrolide Biosynthesis

| Enzyme | Source Organism | Compound Class | Key Modifications Catalyzed | Examples of Multifunctionality | Citations |

| MycG | Micromonospora griseorubida | Mycinamicin | Hydroxylation, Epoxidation | Sequential hydroxylation and epoxidation; acts on various intermediates; substrate recognition influenced by sugar moieties | researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org |

| TylI | Streptomyces fradiae | Tylosin | Formylation, Carboxylation (similar to RosC's C-20 activity) | Conversion of rosamicin to 20-carboxyrosamicin | oup.comnih.gov |

Table 3: Key Intermediates in Rosamicin Biosynthesis

| Intermediate Name | Structure/Key Features | Role in Pathway | Citations |

| Protorosanolide / Tylactone | Macrolactone core | PKS product, initial substrate for post-PKS tailoring | nih.govasm.org |

| RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) | Lacks C-12/13 epoxide and C-20 modifications; possesses C-12/13 double bond | Precursor to epoxidized and C-20 modified forms; represents a "de-epoxy" state before RosD action | nih.govasm.orgasm.orgnih.gov |

| Intermediate after RosD action (e.g., RS-C/RS-D) | Possesses C-12/13 epoxide; may have C-20 modifications | Subjected to C-20 oxidation by RosC; glycosylation may occur at this stage | nih.govasm.org |

| RS-B / RS-A (e.g., 20-dihydrorosamicin) | Possesses C-12/13 epoxide and C-20 hydroxyl | Intermediate after initial C-20 hydroxylation by RosC, prior to further oxidation to formyl and carboxyl groups; may also be glycosylated | nih.govasm.org |

| Rosamicin | Possesses C-12/13 epoxide and C-20 formyl | Final bioactive product | nih.govoup.comoup.comnih.gov |

The biosynthesis of rosamicin, a 16-membered macrolide antibiotic produced by Micromonospora rosaria, involves a complex series of enzymatic modifications after the assembly of the macrolactone core by a polyketide synthase (PKS) researchgate.netnih.govasm.org. These post-polyketide synthase (post-PKS) tailoring steps are crucial for generating the final bioactive structure, involving oxidation, epoxidation, and glycosylation. The focus on "this compound" pertains to intermediates in this pathway that lack the epoxide moiety present in the mature rosamicin molecule.

Structure

3D Structure

属性

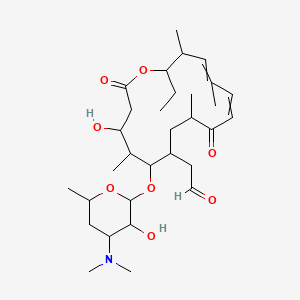

分子式 |

C31H51NO8 |

|---|---|

分子量 |

565.7 g/mol |

IUPAC 名称 |

2-[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3 |

InChI 键 |

OBUIQEYZGMZXPJ-UHFFFAOYSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

规范 SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

同义词 |

antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |

产品来源 |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Cytochrome P450 Monooxygenases in Oxidation and De-epoxidation

Cytochrome P450 (P450) enzymes play a pivotal role in the oxidative tailoring of macrolide antibiotics, introducing hydroxyl, formyl, carboxyl, and epoxy groups that contribute to structural diversity and modulate biological activity oup.comoup.com. In the rosamicin biosynthetic pathway, specific P450 enzymes, RosC and RosD, are responsible for key modifications.

Functional Analysis of RosC and RosD Analogs

The genes rosC and rosD encode two critical P450 enzymes involved in the late-stage biosynthesis of rosamicin nih.govasm.orgasm.orgnih.gov.

RosD: This P450 enzyme is identified as the epoxidase responsible for introducing the epoxide ring at the C-12/13 position of the macrolactone core nih.govasm.orgasm.orgnih.gov. It acts on a precursor molecule that possesses a double bond at C-12/13, converting it into the epoxidized form. Intermediates that have not yet undergone this epoxidation step can be considered "de-epoxy" forms.

RosC: RosC is a multifunctional P450 enzyme that catalyzes a series of oxidative modifications at the C-20 position of the macrolactone ring researchgate.netoup.comoup.comnih.gov. It is responsible for a three-step oxidation process, initially forming a hydroxymethyl group, followed by oxidation to a formyl group, and further oxidation to a carboxyl group, ultimately yielding 20-carboxyrosamicin researchgate.netoup.comoup.comnih.gov. While RosC is involved in the formation of rosamicin itself, its further oxidation activity can lead to less active derivatives.

The functional analysis of RosC and RosD has been primarily conducted through gene disruption, complementation studies in Micromonospora rosaria, and bioconversion experiments using Escherichia coli expressing these enzymes nih.govasm.orgasm.orgnih.gov. These studies have confirmed their specific roles in the rosamicin pathway.

Regiospecificity and Multifunctionality of P450 Enzymes (e.g., MycG, TylI)

The P450 enzymes involved in macrolide biosynthesis often exhibit remarkable regiospecificity and multifunctionality, enabling complex oxidative transformations.

RosC: As detailed above, RosC demonstrates multifunctionality by catalyzing multiple oxidation steps at a single site (C-20) of the macrolactone researchgate.netoup.comoup.comnih.gov. This contrasts with enzymes that perform a single type of oxidation or act on different positions.

MycG: In the biosynthesis of mycinamicin, another macrolide antibiotic produced by Micromonospora griseorubida, the P450 enzyme MycG is characterized as a multifunctional monooxygenase researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org. MycG catalyzes both hydroxylation at C-14 and epoxidation at C-12/13, sequentially, in the final steps of mycinamicin II biosynthesis researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org. Its activity can vary depending on the substrate, sometimes performing only one of these modifications or exhibiting different outcomes based on substrate structure and sugar moieties researchgate.netsdu.edu.cnresearchgate.net.

TylI: This P450 enzyme from Streptomyces fradiae, involved in tylosin (B1662201) biosynthesis, has also been shown to convert rosamicin into 20-carboxyrosamicin, exhibiting a similar carboxylation capability to RosC oup.comnih.gov. This highlights how P450s from different pathways can share functional similarities in modifying macrolide structures.

These examples underscore the diverse capabilities of P450 enzymes in performing complex, site-specific, and sometimes multiple oxidative modifications on macrolide scaffolds, contributing significantly to natural product diversity.

Glycosyltransferases and Sugar Moiety Attachment

The biosynthesis of rosamicin also involves the attachment of a desosamine (B1220255) sugar moiety to the macrolactone core nih.govasm.orgnih.gov. While specific details on the glycosyltransferase responsible for this step in rosamicin biosynthesis are less extensively detailed in the provided searches compared to the P450s, the gene rosB has been identified as encoding a putative glycosyltransferase nih.govasm.org. Glycosylation is a critical post-PKS modification that often influences the antibiotic's spectrum of activity and pharmacokinetic properties. The desosamine sugar is typically attached to the C-5 position of the macrolactone ring nih.gov.

Post-Polyketide Synthase Modifications

Post-PKS modifications are essential for transforming the PKS-generated macrolactone into the final, biologically active rosamicin molecule. These modifications include:

Epoxidation: Catalyzed by RosD, this step introduces an epoxide at the C-12/13 position of the macrolactone ring nih.govasm.orgasm.orgnih.gov.

Oxidation at C-20: Carried out by the multifunctional enzyme RosC, this involves a series of oxidations leading to the formation of a formyl group at C-20 researchgate.netoup.comoup.comnih.gov.

Glycosylation: The attachment of the desosamine sugar moiety, likely by RosB, to the macrolactone core nih.govasm.org.

These modifications occur sequentially or in parallel branches, contributing to the structural complexity and biological efficacy of rosamicin.

Elucidation of Biosynthetic Route Branches

The understanding of the rosamicin biosynthetic pathway has been pieced together through genetic, biochemical, and bioconversion studies. It is proposed that Micromonospora rosaria utilizes two main pathway branches following the initial PKS synthesis of the macrolactone core nih.govasm.orgasm.orgnih.gov.

Proposed Pathways and Intermediate Compounds

The biosynthetic route begins with the PKS assembly of the macrolactone core, referred to as protorosanolide or tylactone (B1246279) nih.govasm.org. A key intermediate identified in the pathway is 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (also referred to as RS-E) nih.govasm.orgasm.orgnih.gov. This compound represents a "de-epoxy" state, as it lacks the C-12/13 epoxide that is characteristic of mature rosamicin.

The pathway proceeds as follows:

PKS Synthesis: The polyketide synthase (PKS) machinery synthesizes the macrolactone core.

Intermediate Formation: This core structure is modified into intermediates such as RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) nih.govasm.orgasm.orgnih.gov.

Epoxidation: RosD acts on intermediates with a C-12/13 double bond, introducing the epoxide to form an epoxidized intermediate nih.govasm.orgasm.orgnih.gov. This step is crucial for generating the C-12/13 epoxide.

C-20 Oxidation: Concurrently or subsequently, RosC modifies the C-20 position through a series of oxidations, leading to the formyl group found in rosamicin researchgate.netoup.comoup.comnih.gov.

Glycosylation: The desosamine sugar is attached to the macrolactone, likely by RosB, at a stage that may vary depending on the specific branch of the pathway nih.govasm.org.

The existence of multiple proposed branches suggests flexibility in the order of these post-PKS modifications, with glycosylation potentially occurring before or after certain oxidative steps.

Compound List

Rosamicin

De-epoxy rosamicin (referring to intermediates lacking the C-12/13 epoxide)

20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E)

20-carboxyrosamicin

Mycinamicin

Tylosin

Protorosanolide

Tylactone

RS-B (20-dihydrorosamicin)

RS-A (20-dihydrorosamicin)

Data Tables

Table 1: Key P450 Enzymes in Rosamicin Biosynthesis

| Enzyme | Source Organism | Primary Role(s) | Substrate(s) | Product(s) | Citations |

| RosC | Micromonospora rosaria | C-20 oxidation (hydroxylation, formylation, carboxylation) | Macrolactone intermediates (e.g., after epoxidation) | Hydroxymethyl, formyl, and carboxyl derivatives at C-20 | researchgate.netoup.comoup.comnih.gov |

| RosD | Micromonospora rosaria | Epoxidation | C-12/13 double bond in macrolactone intermediates (e.g., RS-E) | C-12/13 epoxide | nih.govasm.orgasm.orgnih.gov |

Table 2: Examples of Multifunctional P450s in Macrolide Biosynthesis

| Enzyme | Source Organism | Compound Class | Key Modifications Catalyzed | Examples of Multifunctionality | Citations |

| MycG | Micromonospora griseorubida | Mycinamicin | Hydroxylation, Epoxidation | Sequential hydroxylation and epoxidation; acts on various intermediates; substrate recognition influenced by sugar moieties | researchgate.netsdu.edu.cnresearchgate.netsdu.edu.cnuniprot.org |

| TylI | Streptomyces fradiae | Tylosin | Formylation, Carboxylation (similar to RosC's C-20 activity) | Conversion of rosamicin to 20-carboxyrosamicin | oup.comnih.gov |

Table 3: Key Intermediates in Rosamicin Biosynthesis

| Intermediate Name | Structure/Key Features | Role in Pathway | Citations |

| Protorosanolide / Tylactone | Macrolactone core | PKS product, initial substrate for post-PKS tailoring | nih.govasm.org |

| RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) | Lacks C-12/13 epoxide and C-20 modifications; possesses C-12/13 double bond | Precursor to epoxidized and C-20 modified forms; represents a "de-epoxy" state before RosD action | nih.govasm.orgasm.orgnih.gov |

| Intermediate after RosD action (e.g., RS-C/RS-D) | Possesses C-12/13 epoxide; may have C-20 modifications | Subjected to C-20 oxidation by RosC; glycosylation may occur at this stage | nih.govasm.org |

| RS-B / RS-A (e.g., 20-dihydrorosamicin) | Possesses C-12/13 epoxide and C-20 hydroxyl | Intermediate after initial C-20 hydroxylation by RosC, prior to further oxidation to formyl and carboxyl groups; may also be glycosylated | nih.govasm.org |

| Rosamicin | Possesses C-12/13 epoxide and C-20 formyl | Final bioactive product | nih.govoup.comoup.comnih.gov |

Chemical and Biotransformational Synthesis Strategies

Semisynthetic Approaches to De-epoxy Rosamicin and Its Analogs

Semisynthetic methods leverage chemical reactions to modify existing natural products, such as rosamicin, to create new derivatives. These approaches are crucial for exploring structure-activity relationships and generating compounds not readily accessible through direct isolation or total synthesis.

Microbial Biotransformation for Structural Diversification

Microbial biotransformation utilizes microorganisms as biocatalysts to perform specific chemical modifications on complex molecules like rosamicin. This approach is often favored for its specificity, efficiency, and environmental friendliness compared to some chemical synthesis routes google.com.

Directed Biosynthesis Using Engineered Strains (Micromonospora rosaria, Streptomyces venezuelae)Engineered microbial strains play a pivotal role in the directed biosynthesis of rosamicin analogs. Recombinant strains of Streptomyces venezuelae have been successfully employed as biocatalysts to modify rosamicin. Notably, S. venezuelae has been used to convert rosamicin into 10,11-dihydrorosamicin, a modification that has been associated with enhanced antibacterial activityjmb.or.krscispace.comnih.govresearchgate.netnih.govresearchgate.net.

Micromonospora rosaria, the natural producer of rosamicin, has also been a target for genetic engineering. By introducing gene clusters responsible for the biosynthesis and attachment of the D-mycinose deoxysugar from organisms like Micromonospora griseorubida, engineered M. rosaria strains have been developed to produce mycinosyl rosamicin derivatives, including novel compounds such as 23-O-mycinosyl-20-dihydro-rosamicin (IZI) jmb.or.krresearchgate.net. This represents a significant achievement in the engineered biosynthesis of complex macrolide structures. Additionally, cytochrome P450 enzymes, such as RosC and RosD from M. rosaria, are integral to the biosynthesis of rosamicin and its analogs, participating in reactions that form key functional groups like the C-20 formyl group and the C-12/13 epoxide researchgate.netresearchgate.net.

Creation of Dihydro-Analogs (e.g., 10,11-Dihydrorosamicin)The creation of dihydro-analogs of rosamicin through microbial biotransformation is a key strategy for structural diversification. A notable example is the reduction of the C10-C11 double bond in rosamicin, catalyzed by Streptomyces venezuelae, to produce 10,11-dihydrorosamicinjmb.or.krscispace.comnih.govresearchgate.netnih.govresearchgate.net. This biotransformation has yielded an analog that exhibits a 2-4 fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to the parent rosamicinjmb.or.krresearchgate.netnih.gov. Chemical methods have also been employed to synthesize related reduced analogs, such as 20-dihydro-12,13-desepoxy-12,13-dehydrorosamicingoogle.com.

Compound List

Rosamicin

this compound (general term)

12,13-desepoxy-12,13-dehydrorosamicin

De-epoxyrosamycin aglycone

Rosamicin carbinol

M-4365 G2

10,11-Dihydrorosamicin

Mycinosyl deoxysugar-attached rosamicins

23-O-mycinosyl-20-dihydro-rosamicin (IZI)

20-carboxyrosamicin

20-dihydro-12,13-desepoxy-12,13-dehydrorosamicin

Data Tables

Table 1: Microbial Biotransformation of Rosamicin and its Analogs

| Microorganism/Strain | Substrate/Precursor | Product(s) | Key Observation/Enhancement | Citation(s) |

| Streptomyces venezuelae | Rosamicin | 10,11-Dihydrorosamicin | 2-4 fold higher antibacterial activity against MRSA compared to parent rosamicin. | jmb.or.krscispace.comnih.govresearchgate.netnih.govresearchgate.net |

| Micromonospora rosaria (engineered with D-mycinose biosynthetic genes) | Rosamicin precursor/intermediate | Mycinosyl deoxysugar-attached rosamicins (e.g., IZI: 23-O-mycinosyl-20-dihydro-rosamicin) | First report of production via engineered biosynthesis; potential for "unnatural" mycinosyl compounds. | jmb.or.krresearchgate.net |

| Micromonospora polytrota (mutated strain) | Chemically de-epoxidized rosamicin aglycone | Mycinosyl deoxysugar-attached rosamicins | Production of new derivatives. | jmb.or.krresearchgate.net |

Table 2: Chemical Synthesis and Derivatization Strategies for Rosamicin Analogs

| Method/Reagent | Starting Material | Product(s) | Notes | Citation(s) |

| Alkali Metal Iodides (e.g., Potassium Iodide in Acetic Acid) | Rosamicin | 12,13-desepoxy-12,13-dehydrorosamicin | Reaction involves heating under reflux to remove the epoxide. | google.com |

| Chemical Derivatization | Rosamicin | De-epoxyrosamycin aglycone | Used as a substrate for further biotransformation. | google.com |

| Reduction (e.g., Lithium aluminum tri-t-butoxyhydride) | Rosamicin | Rosamicin carbinol (from 20-aldehyde moiety) | Mild reduction of the aldehyde group. | google.com |

| Modification of biosynthetic precursors (e.g., M-4365 G2) | M-4365 G2 | Derivatives with C3-acetyl and C9-reduced carbonyl | Achieved using various macrolide-producing microorganisms. | jmb.or.kr |

Chemoenzymatic Synthetic Methodologies

Chemoenzymatic synthesis offers a route to structural diversification of macrolide antibiotics by employing enzymes to perform precise chemical reactions. This approach is crucial for exploring the structure-activity relationships of these complex molecules and for generating novel therapeutic agents. acs.orgnih.govchemrxiv.orgumich.eduacs.org The application of these methodologies to rosamicin and its related compounds involves understanding the roles of specific biosynthetic enzymes and adapting them for synthetic purposes.

Enzymes, particularly P450 monooxygenases, are central to the targeted modification of macrolide antibiotics. Their ability to catalyze regioselective and stereoselective reactions, such as hydroxylations, oxidations, and epoxidations, makes them invaluable tools in chemoenzymatic synthesis.

Cytochrome P450 Monooxygenases (P450s) in Rosamicin Biosynthesis:

RosC: This P450 enzyme from Micromonospora rosaria is known to catalyze a multi-step oxidation at the C-20 position of the rosamicin macrolactone. This process involves sequential hydroxylation, oxidation to a formyl group, and further oxidation to a carboxyl group, ultimately yielding 20-carboxyrosamicin. researchgate.netnih.govnih.gov Research has also explored engineered mutants of RosC, such as the RM30 mutant, which, due to specific amino acid substitutions, catalyzes only the initial hydroxylation step at C-20. nih.gov Further studies on double mutants of RosC have indicated that certain substitutions can significantly reduce or abolish the catalytic activity for subsequent oxidation steps, offering a means to control the extent of C-20 modification. nih.gov

RosD: Identified as another P450 enzyme involved in rosamicin biosynthesis, RosD is proposed to catalyze the epoxidation of the C-12/13 double bond present in rosamicin precursors. nih.gov The absence of this epoxidation step would naturally lead to a "deepoxy" form of the macrolide.

TylI: This P450 enzyme from Streptomyces fradiae has also demonstrated the capacity to convert rosamicin into 20-carboxyrosamicin, highlighting the potential for cross-species enzyme utility in macrolide modification. researchgate.netnih.gov

Biotransformation for Modification: Beyond isolated enzymes, whole-cell biotransformations using engineered microbial strains have been employed. For instance, a recombinant Streptomyces venezuelae strain has been used to biotransform rosamicin into 10,11-dihydrorosamicin, demonstrating a reduction of the C10-C11 double bond. jmb.or.krjmb.or.kr

Late-stage functionalization and tailoring reactions are critical for enhancing the bioactivity and diversifying the structural repertoire of macrolide antibiotics. P450 enzymes play a pivotal role in these processes by introducing or modifying functional groups on the pre-formed macrolactone ring.

C-20 Oxidation by RosC: The multi-step oxidation cascade at C-20 mediated by RosC is a prime example of a late-stage tailoring reaction that modifies the macrolactone core of rosamicin. researchgate.netnih.govnih.gov The ability to control these oxidation steps through enzyme engineering, as demonstrated with RosC mutants, allows for the selective production of intermediates at various oxidation states. For instance, engineered strains producing 20-dihydrorosamicin, the product after the first oxidation step, showcase the potential for isolating specific intermediates. nih.gov

C-12/13 Epoxidation by RosD: The epoxidation of the C-12/13 double bond by RosD is another significant late-stage modification in the natural pathway. nih.gov While direct enzymatic de-epoxidation is not extensively detailed, the identification of biosynthetic intermediates such as "20-deoxo-20-dihydro-12,13-deepoxyrosamicin" nih.govresearchgate.net indicates the existence of precursor molecules that lack this epoxide. Strategies aimed at preventing or reversing this epoxidation, or focusing on enzymes that act on precursors before this step, are relevant to generating "de-epoxy" forms of rosamicin.

| Enzyme/System | Catalytic Activity | Target Position | Product/Intermediate Focus | Reference(s) |

| RosC | Multi-step oxidation (hydroxylation, formylation, carboxylation) | C-20 | 20-carboxyrosamicin, intermediates with hydroxyl or formyl groups at C-20 | researchgate.netnih.govnih.gov |

| RosC (Mutant RM30) | Catalyzes only the first oxidation step (hydroxylation) | C-20 | 20-dihydrorosamicin (product after first oxidation) | nih.gov |

| RosC (Engineered Double Mutants) | Reduced/lost activity for alcohol oxidation (second step) or aldehyde oxidation (third step) | C-20 | Control over the extent of C-20 oxidation | nih.gov |

| RosD | Epoxidation | C-12/13 | Formation of the C-12/13 epoxide in rosamicin biosynthesis | nih.gov |

| TylI | Oxidation | C-20 | 20-carboxyrosamicin | researchgate.netnih.gov |

| Recombinant S. venezuelae | Reduction of C10-C11 double bond | C10-C11 | 10,11-dihydrorosamicin | jmb.or.krjmb.or.kr |

| PKS + Glycosylation + P450s | Assembly, tailoring, and C-H functionalization | Various | Diverse macrolide natural products | nih.gov |

Compound List

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for deciphering the molecular architecture of de-epoxy rosamicin, providing detailed insights into its chemical bonds, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (1H-NMR) and carbon-13 (13C-NMR) techniques, is a cornerstone for structural determination. These methods provide information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. Studies involving rosamicin derivatives have utilized 1H-NMR and 13C-NMR to confirm structural assignments and identify modifications. For instance, the analysis of bioconversion derivatives of rosamicin has involved detailed NMR spectroscopic analysis to elucidate the precise structural changes, including the characterization of compounds like 10,11-dihydro-rosamycin google.com. The interpretation of NMR spectra, often aided by specialized software, allows for the detailed mapping of the this compound structure.

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing fragmentation patterns that aid in structural confirmation. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) or High-Performance Liquid Chromatography (HPLC-ESI-MS/MS) are particularly valuable. These methods allow for the detection of the molecular ion, often in the form of a protonated molecule ([M+H]+), and the subsequent fragmentation of this ion to yield characteristic fragment ions. LC-MS analysis of rosamicin derivatives has identified specific mass peaks, such as an m/z value of 598 [M+H]+ for a particular derivative, which is approximately 16 mass units higher than that of rosamicin itself (m/z 582) oup.com. Such data is critical for identifying and characterizing related compounds, including this compound, within complex mixtures oup.comnih.govasm.org.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from impurities and other components in a sample, thereby enabling the assessment of its purity and facilitating its isolation.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis and purity assessment of this compound. Method development typically involves optimizing parameters such as the stationary phase (e.g., C18 or ODS columns), mobile phase composition (e.g., acetonitrile/water mixtures with buffers or additives like trifluoroacetic acid), flow rate, and detection wavelength. HPLC methods have been developed for rosaramicin (B1679535) (a related macrolide) with high sensitivity, achieving detection limits of approximately 0.01 µg/ml in serum, often employing internal standards like desepoxyrosaramicin for accurate quantification asm.org. HPLC analysis of rosamicin derivatives has also reported retention times, for example, a derivative eluting at 7.1 minutes, with detection commonly performed at wavelengths such as 240 nm oup.com. The specificity, accuracy, and reproducibility of HPLC methods are paramount for reliable research findings.

For obtaining purified quantities of this compound or its derivatives for further study, preparative chromatography is employed. This technique scales up the separation process to isolate larger amounts of the target compound. Preparative reverse-phase HPLC, utilizing columns such as the Watchers 120 ODS-BP (250 mm x 10.0 mm, 5.0 µm), is a common approach google.com. Fractions collected during preparative HPLC are often analyzed sequentially using techniques like ESI-MS to identify and pool those containing the desired compound google.com. Other methods, such as passing samples through sorbent columns (e.g., HP20) and eluting with organic solvents like methanol, followed by concentration and HPLC analysis, are also utilized for the initial purification and isolation of rosamicin derivatives oup.com.

Advanced Characterization in Complex Biological Matrices (Research Extracts)

Analyzing this compound within complex biological matrices, such as fermentation broths, cell culture extracts, or biological fluids, presents unique challenges. Advanced analytical strategies integrate multiple techniques to ensure accurate identification and quantification. HPLC coupled with mass spectrometry (LC-MS) is frequently used for this purpose, allowing for the separation of the target analyte from numerous endogenous compounds before mass-based detection and identification oup.comnih.govasm.org. For instance, rosamicin and its biosynthetic intermediates have been analyzed in ethyl acetate (B1210297) extracts from culture broths using HPLC nih.govasm.org. Similarly, methods for rosaramicin in human serum and plasma have been established using HPLC, demonstrating the applicability of these techniques in biological contexts asm.org. The ability to detect and quantify this compound in such matrices is critical for bioprocess monitoring, metabolic studies, and pharmacokinetic investigations.

Structure Activity Relationship Sar Studies of De Epoxy Rosamicin Derivatives

Impact of Aglycone Modifications on Biological Activity

The aglycone, the macrocyclic lactone ring of de-epoxy rosamicin, is central to its biological activity. Modifications to this core structure can significantly alter the compound's interaction with bacterial targets.

One notable aglycone modification involves the reduction of the C10-C11 double bond. The resulting derivative, 10,11-dihydrorosamicin , has demonstrated enhanced antibacterial potency. Specifically, studies have shown that this reduction leads to a 2- to 4-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to the parent compound, rosamicin. jmb.or.krresearchgate.net

Other modifications to the aglycone, such as the conversion of rosamicin to its 20-dihydro analog or its 12,13-desepoxy-12,13-dehydro analog , have also been explored. google.com Furthermore, the chemically de-epoxidized aglycone of rosamicin has been utilized as a precursor for creating novel derivatives through glycosylation. researchgate.netgoogle.com While specific SAR data for these particular aglycone modifications are less detailed in the current literature, their role as intermediates in generating active compounds highlights their importance.

Role of Sugar Moieties and Glycosylation Patterns

This compound possesses a desosamine (B1220255) moiety at the C5 position. jmb.or.krplos.org This aminosugar is known to be vital for macrolide activity, promoting ribosomal binding through hydrogen bonding and electrostatic interactions. plos.org

Research has also focused on introducing other sugar units. For instance, the attachment of mycinose sugar to the this compound aglycone has yielded mycinosyl deoxysugar-attached rosamicins . researchgate.net These hybrid macrolides, produced through genetic engineering, demonstrate the potential for diversifying macrolide structures. researchgate.netresearchgate.net The desosaminyl transferase enzyme, involved in glycosylation, has shown tolerance to alterations in the macrolactone substrate, suggesting that both the polyketide core and the deoxysugar pathways can be manipulated to create novel compounds. researchgate.net Glycosylation, in general, is recognized as a key factor in the efficacy of macrolide antibacterial agents. plos.org

Influence of Oxidative Transformations

Oxidative modifications, often mediated by cytochrome P450 enzymes, introduce functional groups that can profoundly impact the biological activity of macrolides.

In the biosynthesis of rosamicin, the cytochrome P450 enzyme RosC is instrumental in oxidizing the C-20 position. It catalyzes a two-step process involving hydroxylation and alcohol oxidation to form a formyl group at C-20. researchgate.netresearchgate.netumich.edu RosC has also demonstrated the ability to convert rosamicin into 20-carboxyrosamicin , indicating its role in carboxylation. researchgate.net Another enzyme, RosD , is involved in epoxidation at the C-12/13 positions. researchgate.net

Studies on the deepoxidation of epoxyenone macrolide antibiotics suggest that removing an epoxide can alter activity. For example, rosamicin P1 , a deepoxidation product, exhibited approximately a ten-fold lower antimicrobial potency compared to its parent macrolide. doi.org Conversely, other oxidative modifications, such as hydroxylation at specific positions (e.g., C-22 by the enzyme MycG in a rosamicin derivative), are explored for generating novel compounds. researchgate.net

Stereochemical Considerations and Activity Profiles

Stereochemistry is a fundamental determinant of a molecule's biological activity. The precise three-dimensional arrangement of atoms in this compound derivatives is critical for their interaction with bacterial targets, such as ribosomes. ontosight.ainih.gov

Comparative Analysis of this compound Analogs

Comparative analyses of this compound derivatives often highlight improvements in antibacterial efficacy against specific pathogens, particularly resistant strains.

10,11-dihydrorosamicin , a derivative resulting from the reduction of the C10-C11 double bond, has shown a notable increase in potency. It exhibits a 2- to 4-fold higher antibacterial activity against MRSA strains (ATCC 33592 and ATCC 43300) compared to rosamicin. jmb.or.krresearchgate.net

| MRSA Strain | Rosamicin MIC (µg/ml) | 10,11-Dihydrorosamicin MIC (µg/ml) | Fold Increase in Activity |

| ATCC 33592 | 32 | 8 | 4x |

| ATCC 43300 | 256 | 128 | 2x |

Table 1: Comparative MIC values of Rosamicin and 10,11-Dihydrorosamicin against MRSA strains. researchgate.net

M-4365G2 (this compound) itself demonstrates a broad spectrum of activity. It is reported to have activity equal to or superior to erythromycin (B1671065) and josamycin (B1673084) against Gram-positive bacteria. Furthermore, it exhibits high activity against Gram-negative bacilli and mycoplasmas, with particularly strong inhibitory effects against indole-producing Proteus species. Bactericidal activity has also been observed for M-4365G2. nih.gov

Generally, rosamicin and its derivatives demonstrate greater effectiveness against Gram-positive bacteria, although activity against Gram-negative species has also been documented. google.com

Compound List:

this compound (Repromicin, M-4365G2)

Rosamicin

10,11-dihydrorosamicin

20-dihydro analog (of rosamicin)

12,13-desepoxy-12,13-dehydro analog (of rosamicin)

Mycinosyl deoxysugar-attached rosamicins

23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin (IZI)

20-carboxyrosamicin

Rosamicin P1

Erythromycin

Josamycin

Mycinamicin II

Carbomycin A

Deltamycin A1

4″-phenylacetyldeltamycin

Angolamycin

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Inhibition of Protein Synthesis

Like other macrolide antibiotics, De-epoxy rosamicin targets the bacterial 50S ribosomal subunit, a large ribonucleoprotein complex. By binding to this subunit, it effectively halts the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This tunnel serves as a conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The binding of the macrolide physically obstructs this tunnel, preventing the progression of the growing peptide chain once it reaches a certain length. This steric hindrance is the primary basis for the inhibition of protein synthesis. The interaction is mediated by specific contacts between the macrolide molecule and nucleotides of the 23S rRNA, as well as certain ribosomal proteins that line the tunnel.

While sharing a common mechanism of action with other macrolides like the 14-membered erythromycin (B1671065) and the 16-membered spiramycin, the specific interactions and resulting efficacy can differ. Rosamicin, a close structural analog of this compound, has been shown to have a greater intrinsic potency against certain bacterial species compared to erythromycin. These differences in activity can be attributed to variations in their chemical structures, which influence their binding affinity and orientation within the ribosomal tunnel. For instance, the nature and position of sugar moieties and other substituents on the macrolactone ring can lead to different hydrogen bonding and hydrophobic interactions with the ribosomal components. Such variations can also affect the ability of the antibiotic to overcome certain resistance mechanisms.

Table 1: Comparison of Macrolide Antibiotic Properties

| Feature | This compound (inferred from Rosamicin) | Erythromycin | Spiramycin |

| Macrolactone Ring Size | 16-membered | 14-membered | 16-membered |

| Primary Target | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit |

| Binding Site | Nascent Peptide Exit Tunnel | Nascent Peptide Exit Tunnel | Nascent Peptide Exit Tunnel |

| Relative Potency | Often greater than erythromycin against certain strains | Standard macrolide |

Effects on Bacterial Cellular Processes

While the primary mechanism of this compound is the inhibition of protein synthesis, the downstream consequences and potential secondary effects on other cellular processes are also of interest.

Currently, there is no direct evidence in the scientific literature to suggest that this compound's primary mechanism of action involves the direct disruption of bacterial membrane integrity or the inhibition of cell wall synthesis. Macrolides are not typically classified as agents that target these cellular structures. Their mode of action is focused intracellularly on the ribosome.

There is no specific evidence to indicate that this compound directly interferes with essential enzyme systems such as the fatty acid biosynthesis pathway, which includes enzymes like FabH. The profound impact on bacterial viability is overwhelmingly attributed to the cessation of protein production, which in turn affects all essential enzymatic and structural functions of the cell.

Mechanisms of Microbial Resistance at the Molecular Level

The clinical utility of macrolide antibiotics, including this compound, is continually challenged by the evolution of bacterial resistance. Several key molecular mechanisms have been identified:

Target Site Modification: The most prevalent mechanism of acquired macrolide resistance is the modification of the antibiotic's binding site on the ribosome. This is often mediated by Erm (erythromycin ribosome methylation) methyltransferases . These enzymes catalyze the methylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, thereby rendering the antibiotic ineffective.

Mutations in Ribosomal Components: Spontaneous mutations in the genes encoding for components of the 50S ribosomal subunit can also confer resistance. Mutations in the 23S rRNA at or near the macrolide binding site can directly interfere with drug binding. Additionally, mutations in ribosomal proteins L4 and L22 , which are located near the nascent peptide exit tunnel, can alter the conformation of the tunnel in a way that either prevents the antibiotic from binding effectively or allows the nascent peptide to bypass the antibiotic blockage.

Active Efflux: Bacteria can acquire genes that code for efflux pumps , which are membrane proteins that actively transport antibiotics out of the cell. This mechanism prevents the intracellular concentration of the drug from reaching a level sufficient to inhibit protein synthesis. While some 16-membered macrolides are not substrates for certain efflux pumps that expel 14- and 15-membered macrolides, rosamicin has been shown to be an inducer of some efflux pump genes.

Target Modification (e.g., Ribosomal Mutations)

The primary target for macrolide antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, these compounds bind to the 50S subunit of the 70S ribosome. Research on rosamicin has shown that it binds specifically to the 50S ribosomal subunit of Escherichia coli, and this binding is crucial for its antibiotic activity. nih.gov It is highly probable that this compound shares this mechanism of action.

Bacterial resistance to macrolides often arises from modifications to this ribosomal target, which prevent or reduce the binding affinity of the antibiotic. These modifications are typically the result of mutations in the genes encoding ribosomal components. For macrolides in general, several types of ribosomal mutations have been identified as conferring resistance:

Mutations in 23S rRNA: The 23S rRNA is a key component of the 50S ribosomal subunit and forms part of the binding site for macrolides. Specific point mutations in the gene encoding 23S rRNA can significantly decrease the affinity of macrolides for the ribosome, leading to resistance. Common mutations are found in domain V of the 23S rRNA. nih.gov

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins can also lead to macrolide resistance. Mutations in the genes for ribosomal proteins L4 and L22 have been shown to confer resistance to macrolide antibiotics in some bacterial species. nih.gov These proteins are located near the macrolide binding site, and their alteration can indirectly affect the conformation of the binding pocket.

While specific studies on ribosomal mutations conferring resistance to this compound are not available, it is a well-established mechanism of resistance for the macrolide class of antibiotics. elifesciences.org

Efflux Pump Systems (if relevant to research findings)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. Efflux is a significant mechanism of resistance to many classes of antibiotics, including macrolides.

Bacteria can possess a variety of efflux pumps, which are broadly categorized into several families, such as the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to high levels of antibiotic resistance.

While the direct interaction of this compound with specific efflux pumps has not been detailed in published research, it is a common mechanism of resistance against macrolides. Therefore, it is plausible that bacterial strains could develop resistance to this compound through the action of efflux pumps.

Enzymatic Inactivation by Microbial Enzymes (if applicable)

Another common mechanism of bacterial resistance to antibiotics is the production of enzymes that chemically modify and inactivate the drug. For macrolide antibiotics, several types of inactivating enzymes have been identified.

One such mechanism is the hydrolysis of the macrolactone ring, which is the core structure of macrolide antibiotics. This reaction is catalyzed by enzymes called esterases. Cleavage of the lactone ring results in a linearized, inactive molecule that can no longer bind to the ribosome. researchgate.net

Additionally, other enzymatic modifications such as glycosylation, phosphorylation, and acylation of the macrolide structure have been reported to inactivate these antibiotics. mdpi.com These modifications are carried out by enzymes like glycosyltransferases, phosphotransferases, and acyltransferases, and they prevent the antibiotic from binding to its ribosomal target. mdpi.com

There is no specific research available detailing the enzymatic inactivation of this compound by microbial enzymes. However, given that it is a macrolide, it is susceptible to these known mechanisms of enzymatic inactivation.

Advanced Research Applications and Methodological Development

Genetic Engineering for Enhanced Production and Diversification

While specific studies on promoter engineering or phage integrase systems directly applied to de-epoxy rosamicin production are not detailed in the provided search results, the successful cloning and functional demonstration of cytochrome P450 enzyme-encoding genes (rosC and rosD) from the rosamicin biosynthetic gene cluster of Micromonospora rosaria highlight the potential for genetic manipulation in this area chemsrc.com. Understanding these genes and their regulatory elements could form the basis for future efforts in enhancing this compound production through promoter engineering and gene overexpression chemsrc.com.

The identification and cloning of genes involved in rosamicin biosynthesis, such as rosC and rosD, represent foundational steps for applying promoter engineering techniques. Overexpressing these genes under strong, inducible promoters could theoretically lead to increased yields of this compound or its precursors. However, specific research detailing such applications for this compound is not available in the provided results.

The application of phage integrase systems for site-specific integration of genetic elements into the Micromonospora host genome is a potential methodology for stable genetic modification. While not explicitly studied for this compound, such systems are broadly used in microbial biotechnology to introduce or enhance biosynthetic pathways. Research in this area would involve identifying suitable integration sites and integrase systems compatible with Micromonospora species.

Enzymology of Biosynthetic Enzymes

The biosynthesis of macrolide antibiotics like rosamicin involves complex enzymatic machinery, including P450 monooxygenases. Research has focused on understanding the roles of specific enzymes in the rosamicin pathway.

The cloning of cytochrome P450 enzyme-encoding genes, rosC and rosD, from Micromonospora rosaria is a significant step towards their study chemsrc.com. Recombinant expression of these enzymes in heterologous hosts, followed by purification, is a standard methodology to enable detailed biochemical analysis. This would allow for the characterization of their specific roles in the hydroxylation or epoxidation steps of macrolide biosynthesis, potentially including those leading to or from this compound.

Following recombinant expression and purification, in vitro enzymatic assays are crucial for understanding enzyme kinetics, substrate specificity, and reaction mechanisms. For enzymes involved in this compound biosynthesis, such assays would involve characterizing their catalytic efficiency (e.g., Km, Vmax, kcat) with potential substrates and intermediates. This would provide critical data for pathway engineering and understanding the biochemical basis of macrolide formation.

Metabolic Engineering for Novel Compound Generation

Metabolic engineering offers pathways to generate novel macrolide derivatives by manipulating biosynthetic pathways. Studies have explored the biotransformation of macrolide antibiotics using various microorganisms, leading to the production of modified compounds nih.gov. For instance, M-4365 G2 (this compound) was bioconverted into derivatives like M-4365 G3 and 3-O-acetyl M-4365 G2 by different Streptomyces strains nih.gov. These bioconversion studies demonstrate the potential for metabolic engineering to create novel compounds by altering the enzymatic machinery responsible for glycosylation, acylation, or other post-PKS modifications.

Hybrid Biosynthesis Approaches

Hybrid biosynthesis approaches leverage the power of combining genetic elements from different organisms or pathways to create novel compounds or improve the production of existing ones. In the context of this compound and related macrolides, these methods involve the transfer of specific gene sets or the engineering of microbial hosts to facilitate the production of modified structures.

Research has shown that genetically engineered recombinant strains can be utilized to produce rosamicin derivatives. For instance, introducing gene sets responsible for the biosynthesis and attachment of sugars, such as mycinose, into a rosamicin-producing organism like Micromonospora rosaria has led to the detection of new compounds, including mycinosyl rosamicin derivatives researchgate.net. These hybrid approaches aim to expand the structural diversity of macrolides by incorporating functionalities from different natural product pathways researchgate.netresearchgate.net. Furthermore, the use of recombinant Streptomyces venezuelae as a microbial catalyst has enabled the biotransformation of rosamicin into analogs like 10,11-dihydrorosamicin, which demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netjmb.or.krresearchgate.net. This demonstrates the potential of combining different microbial systems for targeted modification of antibiotic scaffolds jmb.or.kr.

Rational Design of Biosynthetic Pathways

Rational design of biosynthetic pathways involves the deliberate engineering of metabolic routes to optimize the production of target compounds or to generate novel derivatives. This often employs tools from synthetic biology and metabolic engineering. For macrolide antibiotics like rosamicin, this can include modifying the polyketide synthase (PKS) machinery or introducing tailoring enzymes that perform specific modifications.

While specific details on the rational design of this compound's pathway are emerging, the broader field of macrolide biosynthesis heavily relies on understanding and manipulating the PKS gene clusters nih.govnih.gov. Engineering microbial hosts, such as actinomycetes, for improved natural product biosynthesis is a key strategy nih.gov. This involves refining genetic tools, optimizing gene expression, and potentially redesigning entire pathways to steer the biosynthesis towards desired structures, including this compound or its analogs. The goal is to create more efficient production systems and to access novel chemical space through precise pathway engineering nih.gov.

Computational Biology and Modeling Approaches

Computational biology and modeling offer powerful in silico tools to understand, predict, and design complex biological processes, including natural product biosynthesis. These approaches are crucial for deciphering intricate pathways and for guiding experimental efforts in the production and modification of compounds like this compound.

Enzyme-Substrate Docking and Molecular Dynamics Simulations

Understanding the precise interactions between enzymes and their substrates is fundamental to rational pathway design and engineering. Enzyme-substrate docking and molecular dynamics (MD) simulations are key computational techniques used for this purpose. These methods can elucidate the binding modes, catalytic mechanisms, and conformational changes of enzymes involved in macrolide biosynthesis, such as polyketide synthases (PKSs) and cytochrome P450 monooxygenases.

For macrolide pathways, including those related to rosamicin, computational studies can predict how specific enzymes, like P450s (e.g., RosC and RosD involved in rosamicin biosynthesis), interact with their macrolactone substrates researchgate.netnih.govumich.edu. By simulating these interactions, researchers can identify key residues responsible for substrate recognition and catalytic activity. This information is invaluable for engineering enzymes with altered substrate specificities or improved catalytic efficiency, potentially leading to the production of novel this compound derivatives or intermediates nih.govumich.edu. For example, P450s like JuvC and JuvD, which show high identity to RosC and RosD, have been studied for their potential to perform specific oxidations on macrolide precursors nih.gov.

Prediction of Novel this compound Derivatives

Computational methods are increasingly employed to predict and design novel this compound derivatives with potentially improved or altered biological activities. This involves leveraging structure-activity relationship (SAR) studies, in silico screening, and generative design algorithms. By analyzing the structural features of this compound and its known analogs, computational models can predict how modifications might affect binding to target molecules or influence pharmacokinetic properties.

Techniques such as in silico prediction and computational design can explore a vast chemical space to identify promising new structures google.com. These methods can guide synthetic efforts by prioritizing modifications that are likely to yield compounds with desired characteristics. For instance, computational tools can be used to virtually screen libraries of potential analogs or to design modifications to the this compound scaffold based on known pharmacophores or binding site information. This predictive power accelerates the discovery process for new therapeutic agents derived from the this compound framework.

Future Directions in De Epoxy Rosamicin Research

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of rosamicin from its early de-epoxy intermediates is a multi-step process catalyzed by a series of dedicated enzymes. The pathway to rosamicin is thought to proceed through several key intermediates, including 20-deoxo-20-dihydro-12,13-deepoxyrosamicin. researchgate.net The transformation of this precursor involves a cascade of oxidative reactions. Key enzymes in this process are cytochrome P450 monooxygenases (P450s), which are responsible for the structural diversity and biological activity of many macrolide antibiotics. oup.comnih.gov

In the rosamicin pathway, the P450 enzymes RosC and RosD, encoded by genes within the rosamicin biosynthetic gene cluster in Micromonospora rosaria, play crucial roles. researchgate.netresearchgate.net Research has demonstrated through gene disruption and bioconversion studies that these enzymes perform late-stage tailoring of the macrolactone core. researchgate.netnih.gov RosC is a particularly versatile multifunctional P450 that catalyzes a three-step oxidation at the C-20 position of the macrolactone ring, leading to the formation of a hydroxyl group, then a formyl group, and finally a carboxyl group to produce 20-carboxyrosamicin. oup.comresearchgate.net RosD is responsible for the epoxidation across the C12-C13 double bond, a critical step that differentiates rosamicin from its de-epoxy precursors. nih.govresearchgate.net

Future research will likely focus on the detailed mechanistic analysis of these enzymes. Understanding how a single enzyme like RosC can catalyze sequential oxidations at the same site is a key area of investigation. universiteitleiden.nl Furthermore, exploring the substrate flexibility of these enzymes could reveal pathways to new, "unnatural" natural products. For instance, the P450 enzyme MycG from the mycinamicin biosynthetic pathway has been shown to act on a de-epoxy rosamicin derivative, highlighting the potential for cross-pathway enzyme application. researchgate.net

Table 1: Key Enzymes in the Rosamicin Biosynthetic Pathway

| Enzyme | Type | Function | Source Organism | Reference(s) |

|---|---|---|---|---|

| RosC | Cytochrome P450 | Catalyzes multi-step oxidation (hydroxylation, formylation, carboxylation) at C-20. | Micromonospora rosaria | oup.comresearchgate.net |

| RosD | Cytochrome P450 | Catalyzes epoxidation at the C12-C13 position. | Micromonospora rosaria | nih.govresearchgate.net |

| MycG | Cytochrome P450 | Can catalyze hydroxylation and epoxidation on hybrid rosamicin derivatives. | Micromonospora griseorubida | researchgate.net |

Exploration of Uncharacterized Biological Activities in Model Systems

While rosamicin is known for its antibacterial properties, the biological roles of its biosynthetic intermediates, such as this compound, are less understood. jmb.or.krnih.gov this compound, also known as antibiotic M-4365G2, has demonstrated notable in vitro antibacterial activity, proving equal to or greater than erythromycin (B1671065) against certain Gram-positive bacteria and also showing effectiveness against some Gram-negative bacilli and mycoplasmas. nih.gov

However, the focus of future research is shifting to explore activities beyond direct antagonism of pathogenic bacteria. Many secondary metabolites play complex roles in their native microbial ecosystems, mediating interactions, signaling, and competition. The potential non-antibacterial functions of this compound and its analogs remain largely uncharacterized. Investigating these roles in model microbial ecosystems could reveal new insights into chemical ecology. For example, these compounds might influence biofilm formation, quorum sensing, or the expression of virulence factors in other microbes, functions that are not captured in standard antimicrobial screening. The study of microbial oligosaccharides, a broad class that includes macrolides, has revealed diverse bioactivities, including interference with cellular recognition and signal transduction, suggesting that this compound may have similar, yet undiscovered, roles. mdpi.comresearchgate.net

Development of Engineered Strains for Scalable Production of Analogs

The targeted modification of antibiotic scaffolds is a powerful strategy for creating next-generation therapeutic agents. jmb.or.krjmb.or.kr Genetic engineering and mutational biosynthesis approaches are being applied to the rosamicin pathway to produce novel analogs. jmb.or.kr By manipulating the biosynthetic genes in the producing organism, M. rosaria, or by introducing pathway intermediates into engineered host strains, researchers can generate derivatives with altered structures and potentially improved properties.

One successful approach has been the creation of hybrid macrolides. By introducing the gene set for D-mycinose biosynthesis from the mycinamicin producer into M. rosaria, researchers have produced mycinosyl-rosamicin derivatives. researchgate.net Specifically, this engineered biosynthesis approach led to the creation of 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin. researchgate.net Another strategy involves using engineered bioconversion hosts. A recombinant strain of Streptomyces venezuelae was used as a microbial catalyst to hydrogenate the C10-C11 double bond of rosamicin, creating 10,11-dihydrorosamicin, an analog with 2- to 4-fold higher activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.krjmb.or.krresearchgate.net

Future work will likely expand this toolkit, using chemoenzymatic synthesis and further pathway engineering to create a wider array of this compound analogs. nih.gov The development of more efficient engineered strains is crucial for the scalable production needed for further evaluation and potential development.

Table 2: Engineered Strains and this compound Analogs

| Host Strain | Genetic Modification / Fed Substrate | Resulting Analog | Key Finding | Reference(s) |

|---|---|---|---|---|

| Micromonospora rosaria | Introduction of D-mycinose biosynthetic genes. | 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin | First engineered biosynthesis of a mycinosyl-rosamicin derivative. | researchgate.netresearchgate.net |

| Streptomyces venezuelae | Recombinant strain used as a microbial catalyst with rosamicin. | 10,11-dihydrorosamicin | Analog showed enhanced activity against MRSA. | jmb.or.krjmb.or.krresearchgate.net |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding and engineering the production of natural products like this compound. nih.gov These technologies can provide a comprehensive view of the molecular processes involved in biosynthesis and regulation.

Genomics: The sequencing of producer organisms like Micromonospora species allows for the identification of complete biosynthetic gene clusters. researchgate.net In silico analysis of these clusters can predict the functions of encoded enzymes and guide genetic engineering efforts. google.com

Proteomics: This approach can identify and quantify the proteins expressed by an organism under specific conditions. In the context of this compound, proteomics could be used to study the expression levels of biosynthetic enzymes, identify regulatory proteins, and understand the cellular response to the production of the antibiotic.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can obtain a snapshot of the metabolic state of the producing organism. This is crucial for identifying new pathway intermediates, tracking the production of analogs in engineered strains, and understanding the metabolic bottlenecks that may limit yield. nih.gov

Integrating these omics datasets will be essential for future research. This holistic approach can lead to a more complete understanding of how this compound biosynthesis is controlled, how the molecule interacts with its producer, and how to rationally engineer strains for improved production of desired analogs. universiteitleiden.nlnih.gov

Potential for Derivatization into Probe Molecules for Biological Studies

To fully understand the mechanism of action of this compound and its analogs, it is necessary to identify their specific molecular targets within the bacterial cell. One powerful method for achieving this is through the use of chemical probes. Derivatization involves chemically modifying the this compound molecule to attach a reporter tag, such as a fluorescent dye or an affinity handle (like biotin), without disrupting its biological activity.

This strategy of decorating a natural product with a non-natural moiety can make analysis more informative. researchgate.net For example, a fluorescently labeled this compound probe could be used in cellular imaging studies to visualize its localization within bacteria. An affinity-tagged probe could be used in pull-down experiments to isolate its binding partners, thereby identifying its direct molecular target. While techniques like pre- or post-column derivatization are often used in analytical chemistry to enhance detection, the goal here is to create a tool for biological investigation. sci-hub.box The chemical structure of this compound, with its various functional groups, offers multiple potential sites for such derivatization, paving the way for detailed mechanistic studies that are currently lacking.

常见问题

Basic Research Questions

Q. How is the chemical structure of de-epoxy rosamicin derivatives elucidated in microbial engineering studies?

- Methodological Answer : Structural elucidation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine molecular formulas, complemented by UV spectroscopy for chromophore analysis (e.g., λmax at 240–287 nm). Nuclear Magnetic Resonance (NMR) techniques, including DQF-COSY, HMQC, HMBC, and NOESY, are critical for assigning proton and carbon signals, particularly for distinguishing epoxy ring modifications (e.g., C-12/13) and sugar attachments (e.g., mycinose) .

Q. What are the key enzymatic steps in the biosynthesis of this compound?

- Methodological Answer : The pathway involves polyketide synthase (PKS)-mediated assembly of the macrolide core, followed by post-PKS tailoring steps. Cytochrome P450 enzymes (e.g., RosC and RosD) catalyze epoxidation and hydroxylation. Disruption of rosC or rosD genes in Micromonospora rosaria halts specific modifications, enabling accumulation of intermediates like RS-B and RS-D for structural analysis .

Q. What experimental models are used to assess the antibacterial activity of this compound derivatives?

- Methodological Answer : Bioactivity is tested via agar diffusion or broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative strains (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values are reported, with derivatives like IZIV showing selective inhibition of Gram-positive pathogens .

Advanced Research Questions

Q. How can researchers design experiments to investigate the substrate specificity of cytochrome P450 enzymes in this compound biosynthesis?

- Methodological Answer : Use gene knockout strains (e.g., rosC or rosD disruptants) to identify accumulated intermediates. Heterologous expression of P450 enzymes in E. coli or Streptomyces hosts, followed by in vitro bioconversion assays with purified intermediates (e.g., RS-E), clarifies substrate recognition and reaction outcomes .

Q. What methodological approaches are recommended to address low yields of biosynthetic intermediates in this compound production?

- Methodological Answer : Optimize fermentation conditions (e.g., carbon/nitrogen sources, pH) in engineered M. rosaria strains. Combine gene disruptions (e.g., rosC or rosD) with overexpression of tailoring enzymes (e.g., glycosyltransferases) to redirect metabolic flux toward target intermediates .

Q. How can contradictions in data on the timing of post-PKS modifications (e.g., epoxidation vs. glycosylation) be resolved?

- Methodological Answer : Conduct comparative studies with other macrolide systems (e.g., tylosin, mycinamicin II) to identify conserved or divergent enzyme behaviors. Use isotopic labeling or time-course experiments to track modification sequences in vivo .

Q. What strategies validate the bioactivity of novel this compound derivatives against antibiotic-resistant bacterial strains?

- Methodological Answer : Perform synergy assays (e.g., checkerboard method) with existing antibiotics (e.g., β-lactams) to identify combinatorial effects. Use genomic or proteomic profiling to map resistance mechanisms (e.g., efflux pump upregulation) in treated pathogens .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme substrate specificity), validate findings using orthogonal techniques (e.g., CRISPR-Cas9 gene editing, X-ray crystallography for enzyme-substrate binding studies) .

- Ethical and Statistical Rigor : Ensure compliance with biosafety protocols for genetically modified organisms. Collaborate with statisticians to design robust sample sizes and multivariate analyses for bioactivity or yield optimization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.